molecular formula C19H18N2O2 B4750123 N-2-biphenylyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-2-biphenylyl-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B4750123
M. Wt: 306.4 g/mol
InChI Key: SNAHXSXHZSKTLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can include the formation of isoxazole rings, bioisosteric replacements, and cyclization. For instance, the synthesis of related compounds involves creating isoxazole rings through cycloaddition reactions and bioisosteric replacements, indicating a common pathway that might be relevant for synthesizing "N-2-biphenylyl-3-ethyl-5-methyl-4-isoxazolecarboxamide" (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-2-biphenylyl-3-ethyl-5-methyl-4-isoxazolecarboxamide" showcases the importance of intramolecular hydrogen bonding and the geometric orientation of substituent groups. These structural analyses, often determined through X-ray crystallography and NMR spectroscopy, reveal detailed insights into the arrangement and conformation of molecules, contributing to their chemical reactivity and properties (Rodier et al., 1993).

Chemical Reactions and Properties

Isoxazole compounds participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions, leading to diverse derivatives with varying biological and chemical activities. The manipulation of isoxazole rings through chemical reactions can result in significant modifications of their physical and chemical properties, indicating a versatile chemistry that could be applicable to our compound of interest (Yu et al., 2009).

Physical Properties Analysis

The physical properties of similar compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior under different conditions. These properties are influenced by the molecular structure and intermolecular interactions present within the compound. Studies on related molecules can provide insights into the expected physical properties of "N-2-biphenylyl-3-ethyl-5-methyl-4-isoxazolecarboxamide" and its potential applications based on its solubility, stability, and crystalline form (Shahidha et al., 2014).

properties

IUPAC Name

3-ethyl-5-methyl-N-(2-phenylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-16-18(13(2)23-21-16)19(22)20-17-12-8-7-11-15(17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAHXSXHZSKTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(biphenyl-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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